CYP1B1 Inhibition vs. Parent Flavone
5,7-Dihydroxy-3',4'-dimethoxyisoflavone (3',4'-dimethoxy-5,7-dihydroxyflavone) inhibits human cytochrome P450 1B1 with an IC50 of 0.019 μM. This represents a 14.2-fold increase in potency compared to the unsubstituted parent scaffold 5,7-dihydroxyflavone (IC50 = 0.27 μM) [1]. The 3',4'-dimethoxy substitution pattern specifically enhances P450 1B1 inhibitory activity beyond that achieved by a single 4'-methoxy group, which yields an IC50 of 0.014 μM [1]. The study tested 33 flavonoid derivatives against five P450 isoforms (1A1, 1A2, 1B1, 2C9, 3A4), establishing this compound as among the most potent P450 1B1 inhibitors within the tested flavonoid panel [2].
| Evidence Dimension | P450 1B1 inhibition (IC50) |
|---|---|
| Target Compound Data | 0.019 μM |
| Comparator Or Baseline | 5,7-Dihydroxyflavone (IC50 = 0.27 μM); 4'-Methoxy-5,7-dihydroxyflavone (IC50 = 0.014 μM) |
| Quantified Difference | 14.2-fold more potent than 5,7-dihydroxyflavone |
| Conditions | Recombinant human P450 1B1; 7-ethoxyresorufin O-deethylation (EROD) activity assay |
Why This Matters
This quantitative potency difference dictates compound selection for studies targeting P450 1B1 inhibition, as the 3',4'-dimethoxy substitution confers a distinct activity profile that cannot be assumed from structurally similar isoflavones.
- [1] Shimada T, Tanaka K, Takenaka S, Murayama N, Martin MV, Foroozesh MK, Yamazaki H, Guengerich FP, Komori M. Structure-function relationships of inhibition of human cytochromes P450 1A1, 1A2, 1B1, 2C9, and 3A4 by 33 flavonoid derivatives. Chemical Research in Toxicology. 2010;23(12):1921-1935. View Source
- [2] Shimada T, Tanaka K, Takenaka S, Murayama N, Martin MV, Foroozesh MK, Yamazaki H, Guengerich FP, Komori M. Structure-function relationships of inhibition of human cytochromes P450 1A1, 1A2, 1B1, 2C9, and 3A4 by 33 flavonoid derivatives. Chemical Research in Toxicology. 2010;23(12):1921-1935. PMC3072440. View Source
